molecular formula C19H13F2N5OS B2788999 N-(2-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-63-1

N-(2-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2788999
CAS No.: 852374-63-1
M. Wt: 397.4
InChI Key: SGSHYZXWNOLSCH-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-b]pyridazin core substituted with a 3-fluorophenyl group at position 3 and a thioacetamide moiety linked to a 2-fluorophenyl group. The fluorine atoms at both aromatic rings likely enhance its electronic properties, influencing binding interactions and metabolic stability.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N5OS/c20-13-5-3-4-12(10-13)19-24-23-16-8-9-18(25-26(16)19)28-11-17(27)22-15-7-2-1-6-14(15)21/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHYZXWNOLSCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and weight:

  • Molecular Formula : C18H16F2N4S
  • Molecular Weight : 358.41 g/mol

The structure features a triazole ring fused with a pyridazine moiety, which is known for its diverse biological activities. The presence of fluorine substituents enhances the lipophilicity and bioavailability of the compound.

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have shown significant antibacterial activity. For instance, triazole derivatives were evaluated for their efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
  • Antifungal Activity : The antifungal potential of similar compounds has been noted, particularly against Candida albicans and Aspergillus flavus. Some derivatives exhibited MICs significantly lower than traditional antifungal agents like fluconazole .

Anticancer Activity

Recent studies have indicated that triazole derivatives can inhibit cancer cell proliferation. For example, certain compounds showed IC50 values in the micromolar range against human cancer cell lines, suggesting that modifications in the triazole structure can enhance anticancer activity .

Inhibition of Enzymes

The compound has also been studied for its ability to inhibit key enzymes involved in various biological pathways:

  • Cyclooxygenase (COX) : Some derivatives have been identified as selective COX-2 inhibitors, which are crucial in managing inflammation and pain associated with arthritis and other inflammatory diseases .
  • DNA Gyrase : The inhibition of DNA gyrase has been documented in several triazole derivatives, contributing to their antibacterial effects by interfering with bacterial DNA replication .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

  • Fluorine Substitution : The introduction of fluorine atoms has been shown to enhance the potency and selectivity of triazole derivatives against specific targets.
  • Thioether Linkage : The thio linkage in the compound plays a critical role in maintaining structural integrity and enhancing interaction with biological targets.

Case Studies

Several case studies illustrate the biological efficacy of similar compounds:

  • A study demonstrated that a series of triazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, with some compounds outperforming established antibiotics .
  • Another investigation highlighted the anticancer properties of triazole-based compounds against breast cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis .

Data Tables

Biological Activity Target Organism/Cell Line MIC/IC50 Values
AntibacterialStaphylococcus aureus0.125 - 8 μg/mL
AntifungalCandida albicans< 1 μg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 5 μM
COX InhibitionCOX-2IC50 = 0.011 μM

Scientific Research Applications

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles, including those with pyridazine moieties, exhibit potent antibacterial and antifungal activities. For instance, compounds containing the triazolo-pyridazine structure have shown effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli . The presence of the thioacetamide group enhances the bioactivity of these compounds, making them promising candidates for developing new antimicrobial agents.

Anticancer Properties

N-(2-fluorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has also been investigated for its anticancer potential. Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound's structure allows it to interact with multiple biological targets, which is advantageous in cancer therapy where multi-targeted approaches are often more effective.

Neurological Applications

Emerging research suggests that triazole derivatives may possess neuroprotective properties. Compounds within this class have been reported to exhibit antioxidant activity and neuroprotective effects against neurodegenerative diseases . The ability to modulate neurotransmitter systems and reduce oxidative stress makes this compound a candidate for further investigation in treating conditions such as Alzheimer's disease and other neurodegenerative disorders.

Inhibition of Enzymatic Activity

The compound may also act as an inhibitor for specific enzymes involved in disease processes. For instance, thiourea derivatives with triazole structures have shown promise as inhibitors for thymidine phosphorylase, which is implicated in tumor progression . This inhibition could potentially lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications to its chemical structure can enhance its biological efficacy. Variations in substituent groups on the phenyl rings or alterations to the triazole and pyridazine cores can significantly affect the compound's pharmacological properties . This information is crucial for the rational design of more potent analogs.

Summary Table of Biological Activities

Activity Description References
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
NeuroprotectiveExhibits antioxidant properties; potential use in neurodegenerative diseases
Enzyme InhibitionInhibits thymidine phosphorylase; potential anti-tumor effects
Structure-Activity RelationshipsInsights into modifications enhancing biological activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications and Substituent Effects

The [1,2,4]triazolo[4,3-b]pyridazin scaffold is a common feature among analogs, but substituent variations critically modulate properties:

Fluorophenyl vs. Trifluoromethylphenyl Derivatives
  • Compound 852374-82-4 (): Structure: N-(3-(trifluoromethyl)phenyl) replaces the 2-fluorophenyl group.
Methyl-Substituted Triazolo Rings
  • Compound 891117-12-7 ():
    • Structure: A methyl group replaces the 3-fluorophenyl on the triazolo ring, and the acetamide is linked to a 4-ethoxyphenyl group.
    • Impact: The methyl group may reduce steric hindrance, while the ethoxy group improves solubility via hydrophilic interactions .
Benzoylamino-Propenoic Acid Derivatives
  • E-4b (): Structure: Benzoylamino and propenoic acid substituents replace the fluorophenyl and acetamide groups. Impact: The carboxylic acid moiety introduces polarity, as reflected in its high melting point (253–255°C), suggesting strong crystalline packing .
Lin-28 Inhibition
  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 108825-65-6):
    • Activity: Inhibits Lin-28/let-7 interaction, promoting cancer stem cell (CSC) differentiation and reducing tumorsphere formation .
    • Comparison: The target compound’s fluorophenyl groups may alter binding affinity compared to the methyl-substituted analog.
Kinase Modulation
  • Compound 3 ():
    • Structure: Features a difluoromethylpyridine and dimethyloxazole carboxamide.
    • Activity: Acts as a kinetoplastid inhibitor via kinase modulation.
    • Comparison: The target compound’s fluorophenyl groups could similarly target ATP-binding pockets in kinases .
Solubility and Stability
  • Fluorine Effects : The target compound’s dual fluorophenyl groups balance lipophilicity and metabolic stability, whereas trifluoromethyl () or ethoxy () groups shift this balance .

Data Tables

Table 1. Structural and Functional Comparison of Key Analogs

Compound Name/ID Core Structure Substituents on Triazolo Ring Acetamide Substituent Notable Properties/Activities Source
Target Compound [1,2,4]triazolo[4,3-b]pyridazin 3-(3-fluorophenyl) N-(2-fluorophenyl) High electronic modulation N/A
852374-82-4 [1,2,4]triazolo[4,3-b]pyridazin 3-(3-fluorophenyl) N-(3-(trifluoromethyl)phenyl) Enhanced lipophilicity
891117-12-7 [1,2,4]triazolo[4,3-b]pyridazin 3-methyl N-(4-ethoxyphenyl) Improved solubility
108825-65-6 [1,2,4]triazolo[4,3-b]pyridazin 3-methyl N-methyl, N-(3-phenyl) Lin-28 inhibition, CSC differentiation

Table 2. Melting Points of Selected Analogs

Compound ID Melting Point (°C) Structural Feature Source
E-4b () 253–255 Benzoylamino-propenoic acid
Compound 23 () Not reported Cyanomethylphenyl

Q & A

Q. Chromatographic Methods :

  • HPLC : Reverse-phase C18 column (acetonitrile/water gradient) assesses purity (>95%) .
  • TLC : Monitors reaction progress (silica gel, ethyl acetate/hexane 3:7) .

Structural Confirmation : X-ray crystallography (if crystalline) resolves bond angles and π-π stacking of triazole-pyridazine core .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from variations in assay design or compound purity. Strategies include:

Standardized Assay Protocols :

  • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .
  • Validate purity via HPLC and elemental analysis .

Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility .

Structural Analogs : Compare activity of derivatives (e.g., chloro vs. fluoro substituents) to isolate substituent effects .

Example : Inconsistent IC50 values for kinase inhibition may stem from residual DMSO in assays. Use ≤0.1% DMSO and confirm solubility via dynamic light scattering .

Advanced: What in silico strategies predict binding interactions with biological targets?

Methodological Answer:

Molecular Docking :

  • Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR). Fluorophenyl groups may occupy hydrophobic subpockets .

Molecular Dynamics (MD) Simulations :

  • Simulate binding stability (50 ns trajectories) in GROMACS; analyze RMSD/RMSF to identify flexible regions .

QSAR Modeling :

  • Correlate substituent electronic parameters (Hammett σ) with bioactivity using partial least squares regression .

Validation : Cross-check predictions with experimental mutagenesis (e.g., alanine scanning of target residues) .

Basic: What common chemical reactions does this compound undergo?

Methodological Answer:
Reactivity is driven by:

  • Thioether Linkage : Susceptible to oxidation (e.g., H2O2 → sulfoxide) .
  • Acetamide Hydrolysis : Acidic/basic conditions cleave the amide bond (e.g., HCl/NaOH yields thiol and 2-fluoroaniline) .
  • Electrophilic Aromatic Substitution : Fluorophenyl groups undergo nitration/sulfonation at meta positions due to electron-withdrawing fluorine .

Q. Fluorine Effects :

  • Electronic : Enhances electrophilicity of pyridazine ring, facilitating nucleophilic attacks .
  • Steric : Ortho-fluorine restricts rotation, stabilizing bioactive conformations .

Advanced: How should SAR studies optimize this compound’s pharmacological profile?

Methodological Answer:
SAR Design :

Core Modifications :

  • Replace triazolo-pyridazine with triazolo-pyrimidine to enhance solubility .

Substituent Variation :

  • Introduce methyl/methoxy groups on acetamide phenyl to modulate logP .

Bioisosteres :

  • Replace sulfur with sulfone/sulfonamide to improve metabolic stability .

Q. Evaluation Workflow :

In Vitro Screening :

  • Kinase inhibition (EGFR, VEGFR2) and cytotoxicity (MTT assay in cancer cell lines) .

ADME Profiling :

  • Microsomal stability (human liver microsomes), Caco-2 permeability .

In Vivo Validation :

  • Pharmacokinetics (oral bioavailability in rodents) and xenograft models .

Data Integration : Use cheminformatics tools (e.g., KNIME) to link structural features with bioactivity/ADME endpoints .

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